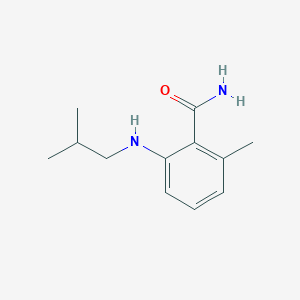
2-Methyl-6-(2-methylpropylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-(2-methylpropylamino)benzamide, also known as MPMB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a selective antagonist of the G-protein coupled receptor, GPR119, which is primarily expressed in pancreatic beta cells and intestinal L cells. The activation of GPR119 has been shown to increase insulin secretion and promote the release of incretin hormones, which makes it an attractive target for the treatment of type 2 diabetes and obesity.
Wirkmechanismus
2-Methyl-6-(2-methylpropylamino)benzamide exerts its pharmacological effects by selectively blocking the activation of GPR119 by endogenous ligands and synthetic agonists. GPR119 is a member of the G-protein coupled receptor family, which plays a critical role in the regulation of insulin secretion and glucose metabolism. The activation of GPR119 by agonists has been shown to stimulate the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which promote insulin secretion and improve glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the activation of GPR119 by endogenous ligands and synthetic agonists in vitro and in vivo. In pancreatic beta cells, this compound has been shown to block the stimulatory effects of GPR119 agonists on insulin secretion. In intestinal L cells, this compound has been shown to block the release of incretin hormones in response to GPR119 agonists. These effects suggest that this compound may have potential therapeutic benefits in the treatment of type 2 diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Methyl-6-(2-methylpropylamino)benzamide in scientific research is its high selectivity for GPR119. This allows researchers to specifically target the receptor and investigate its role in various physiological processes. However, one of the limitations of using this compound is its relatively low potency compared to other GPR119 antagonists. This may require higher concentrations of the compound to achieve the desired effects, which could potentially lead to non-specific effects on other receptors.
Zukünftige Richtungen
There are several future directions for the use of 2-Methyl-6-(2-methylpropylamino)benzamide in scientific research. One potential direction is the development of more potent and selective GPR119 antagonists for the treatment of type 2 diabetes and obesity. Another potential direction is the investigation of the role of GPR119 in other physiological processes, such as energy metabolism and inflammation. Additionally, the use of this compound in combination with other compounds, such as GLP-1 receptor agonists, may provide a more effective treatment strategy for type 2 diabetes and obesity.
Synthesemethoden
The synthesis of 2-Methyl-6-(2-methylpropylamino)benzamide involves several steps, including the reaction of 2,6-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methylpropylamine to form the amide product, which is subsequently treated with sodium hydride and methyl iodide to introduce the methyl group at the amino nitrogen. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-(2-methylpropylamino)benzamide has been extensively studied in various scientific fields, including pharmacology, endocrinology, and neuroscience. In pharmacology, this compound has been used as a tool compound to investigate the role of GPR119 in insulin secretion and glucose homeostasis. In endocrinology, this compound has been used to explore the potential therapeutic benefits of GPR119 agonists in the treatment of type 2 diabetes and obesity. In neuroscience, this compound has been used to study the role of GPR119 in the regulation of food intake and energy balance.
Eigenschaften
IUPAC Name |
2-methyl-6-(2-methylpropylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8(2)7-14-10-6-4-5-9(3)11(10)12(13)15/h4-6,8,14H,7H2,1-3H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQOQWSPPGYQGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC(C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

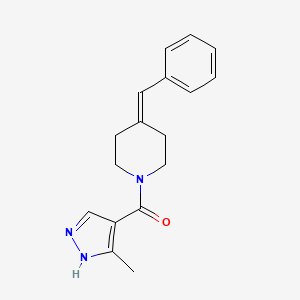

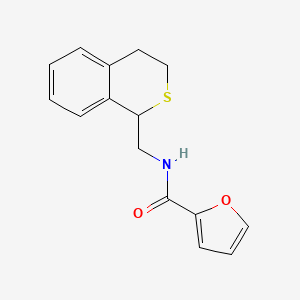



![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)
![3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7584612.png)
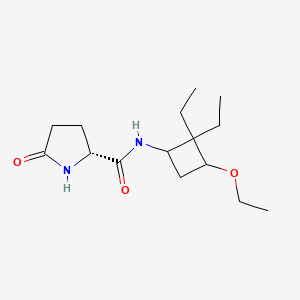
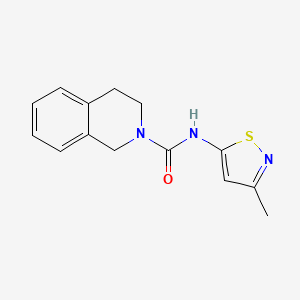

![N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B7584655.png)
![5-Fluoro-2-[(1-hydroxycyclohexyl)methyl]isoindole-1,3-dione](/img/structure/B7584659.png)
